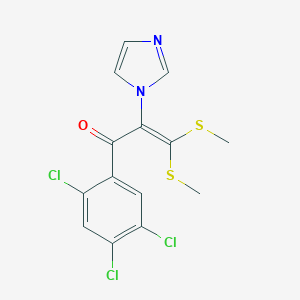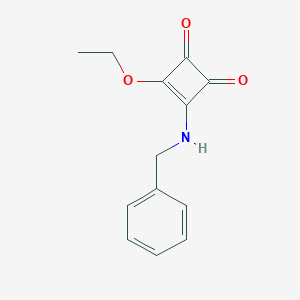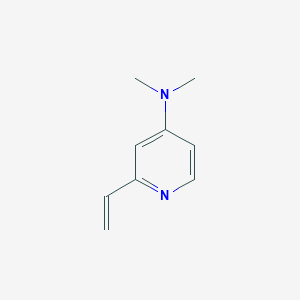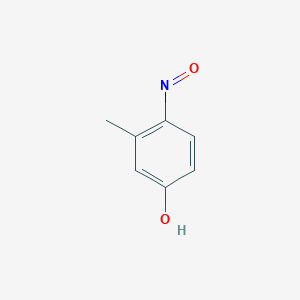
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, such as its ability to act as a potent inhibitor of certain enzymes and its potential to be used as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound could potentially increase the levels of acetylcholine in the brain, which could have therapeutic effects for diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one are still being studied. However, studies have shown that this compound has potent inhibitory effects on certain enzymes, which could have therapeutic effects for various diseases. Additionally, this compound has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various fields of scientific research. Finally, more research is needed to determine the safety and toxicity of this compound, which could impact its potential use as a therapeutic agent for various diseases.
合成法
The synthesis of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves a series of chemical reactions that are carried out in a laboratory setting. The most common method of synthesis involves the reaction of 2,4,5-trichlorophenyl prop-2-en-1-one with imidazole and dimethyl sulfide in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the use of this compound as a therapeutic agent for various diseases. Studies have shown that this compound has potent inhibitory effects on certain enzymes, which could make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease.
特性
CAS番号 |
145935-21-3 |
|---|---|
製品名 |
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
分子式 |
C14H11Cl3N2OS2 |
分子量 |
393.7 g/mol |
IUPAC名 |
2-imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11Cl3N2OS2/c1-21-14(22-2)12(19-4-3-18-7-19)13(20)8-5-10(16)11(17)6-9(8)15/h3-7H,1-2H3 |
InChIキー |
XUMZKPPSESYMJD-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC(=C(C=C1Cl)Cl)Cl)N2C=CN=C2)SC |
正規SMILES |
CSC(=C(C(=O)C1=CC(=C(C=C1Cl)Cl)Cl)N2C=CN=C2)SC |
同義語 |
2-Propen-1-one, 2-(1H-imidazol-1-yl)-3,3-bis(methylthio)-1-(2,4,5-trichlorophenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)



![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)




